molecular formula C17H14N2O2S B5604249 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5604249
M. Wt: 310.4 g/mol
InChI Key: RLDGNSIDQUWZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives typically involves the reaction of phenoxyacetyl chloride with intermediates like 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. This process has been explored in the synthesis of compounds with varying substituents, aiming to evaluate their antimicrobial activity among other properties (Liao et al., 2017). The structures of these synthesized compounds are usually confirmed using techniques like NMR, MS, IR, and elemental analyses.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various analytical techniques, providing insights into their geometric features. For example, the molecular structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been analyzed, showing that the phenyl ring is oriented at angles to the thiazole ring, indicating the presence of specific structural conformations and intermolecular hydrogen bonding that influence the compound's overall stability and reactivity (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives like "this compound" involves various reactions, including amidation and hydrolysis, leading to the synthesis of other compounds. For instance, the amidation of specific chloroacetamide with labelled amino phenol has been reported to yield derivatives with significant yields, showcasing the chemical versatility of these compounds (Xu & Trudell, 2005).

properties

IUPAC Name

2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(11-21-14-9-5-2-6-10-14)19-17-18-15(12-22-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDGNSIDQUWZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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